molecular formula C25H30N4O3S B2846323 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 886888-27-3

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No.: B2846323
CAS No.: 886888-27-3
M. Wt: 466.6
InChI Key: YIGJXLNUZBTMRE-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C25H30N4O3S . It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing the 1H-benzo[d]imidazole structure are of significant research interest and have been explored in the development of potential therapeutic agents. For instance, structurally similar benzimidazole derivatives have been identified as potent anti-inflammatory agents, with studies showing their ability to inhibit the production of key inflammatory mediators like NO and TNF-α . Other research into analogous compounds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold has highlighted their potential as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response . Furthermore, benzimidazole-based molecules are frequently investigated in oncology research, with some designed as inhibitors of specific molecular targets such as V600EBRAF for the potential treatment of cancer . The presence of both benzimidazole and sulfonamide functional groups in this molecule suggests it may be a valuable chemical tool for probing biological systems in areas including immunology, inflammation, and oncology. This product is intended for research purposes only.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c30-25(19-6-2-1-3-7-19)26-20-10-12-21(13-11-20)33(31,32)29-16-14-18(15-17-29)24-27-22-8-4-5-9-23(22)28-24/h4-5,8-13,18-19H,1-3,6-7,14-17H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGJXLNUZBTMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features, which include a benzimidazole moiety known for its biological activity. Research indicates that derivatives of benzimidazole can exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Studies have shown that compounds containing benzimidazole can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, benzimidazole derivatives have been reported to induce apoptosis in cancer cells through various pathways .
  • Antimicrobial Properties : The sulfonamide group in the compound enhances its antibacterial activity. Compounds with similar structures have been shown to inhibit bacterial growth by targeting folate synthesis pathways .

Pharmacological Insights

Recent studies have highlighted the pharmacokinetic and pharmacodynamic properties of this compound:

  • Receptor Interaction : The compound's ability to interact with G-protein-coupled receptors (GPCRs) has been explored, suggesting potential applications in treating neurological disorders. The structure allows for selective binding to specific receptor subtypes, potentially reducing side effects associated with non-selective drugs .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting that it could be beneficial in treating diseases characterized by chronic inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .

Biochemical Applications

In biochemical research, N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide has potential applications:

  • Enzyme Inhibition Studies : The compound can serve as a lead molecule for developing enzyme inhibitors. Its structural features allow for modifications that can enhance selectivity and potency against specific enzymes involved in disease processes .
  • Drug Design and Development : The compound's unique structure makes it an interesting candidate for structure-based drug design. Computational modeling can be employed to predict interactions with biological targets, facilitating the optimization of its pharmacological properties .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibited significant anticancer activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of sulfonamide-containing compounds similar to this compound). Results indicated effective inhibition of gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Sulfonamide Derivatives
  • N4-Cyclohexanecarbonylsulfathiazole (): Structure: Shares a sulfonamide linker and cyclohexanecarboxamide but replaces the piperidine-benzoimidazole with a thiazole ring. Synthesis: Yielded 70% via nucleophilic substitution, with a melting point of 227–228°C. Functional Groups: IR data confirms CONH (1665 cm⁻¹) and SO2NH (1146 cm⁻¹) groups. Biological Relevance: Sulfathiazole derivatives are known antimicrobial agents, suggesting the target compound’s sulfonamide group may confer similar activity .
2.2 Benzoimidazole-Aromatic Amide Hybrids
  • N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (): Structure: Features a benzoimidazole-phenyl core with a 2-methoxybenzamide substituent. Synthesis: 35% yield via coupling of 4-(1H-benzoimidazol-2-yl)aniline with 2-methoxybenzoyl chloride. Key Differences: Lacks the sulfonamide and piperidine moieties, which may reduce rigidity and alter target specificity.
  • Aromatic Amide-Substituted Benzimides (): Examples: Compounds 11–15 feature propenone linkers between benzoimidazole and substituted benzamides. Physicochemical Properties: High melting points (>300°C for hydroxyl-substituted derivatives) due to hydrogen bonding. Structural Contrast: The target compound’s sulfonamide linker may improve aqueous solubility compared to the propenone group, which is prone to π-π stacking .
2.3 Formamidine and Triazole Derivatives
  • N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (): Structure: Contains a formamidine (CH=N) group and a 4-chlorophenyl substituent. Functional Groups: IR peaks at 1602 cm⁻¹ (C=N) and 789 cm⁻¹ (C-Cl). The target compound’s carboxamide group may offer better metabolic stability than the formamidine .
  • Triazolyl Acetamide Derivatives () :

    • Examples : Compounds 6o and 7l showed ~65% quorum-sensing inhibition.
    • Key Features : The trifluoromethyl group in 6o enhances electronegativity and stability.
    • Docking Studies : Active analogs bind LasR receptors (PDB ID: 2UV0), suggesting the target compound’s sulfonamide could mimic polar interactions in similar pathways .
2.4 Piperazine and Piperidine Derivatives
  • Piperazine-Acetamide Hybrids () :
    • Structure : Benzoimidazole-phenyl linked to piperazine via acetamide.
    • Biological Activity : Antimicrobial properties reported, highlighting the role of heterocyclic flexibility.
    • Comparison : The target compound’s piperidine ring is less basic than piperazine, which may reduce off-target interactions but limit solubility .

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing this compound, and what analytical methods validate its purity?

Answer: The synthesis involves multi-step reactions, including coupling of the benzimidazole-piperidine core with sulfonyl and cyclohexanecarboxamide groups. Key steps include:

  • Sulfonylation : Reacting 4-(1H-benzo[d]imidazol-2-yl)piperidine with a sulfonyl chloride derivative under basic conditions (e.g., DMF, 0–5°C) .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with cyclohexanecarboxamide .
    Validation Methods :
Technique Purpose
HPLC Purity assessment (>95%)
¹H/¹³C NMR Structural confirmation (e.g., sulfonyl S=O peaks at ~1250 cm⁻¹ in IR)
Mass Spectrometry Molecular weight verification (e.g., m/z ~495 for [M+H]⁺)

Q. Q2. How does the compound’s structural configuration influence its interaction with biological targets?

Answer: The benzimidazole moiety acts as a hydrogen bond donor/acceptor, while the sulfonyl group enhances solubility and binding to polar pockets in enzymes. The cyclohexanecarboxamide provides steric bulk, potentially improving selectivity. Key Interactions :

  • Benzimidazole : Binds to ATP pockets in kinases via π-π stacking .
  • Sulfonamide : Stabilizes interactions with catalytic lysine residues in target proteins .
  • Piperidine : Facilitates membrane permeability through basic nitrogen .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported binding affinities across similar compounds?

Answer: Discrepancies often arise from variations in assay conditions or structural modifications. A systematic approach includes:

Standardized Assays : Use consistent protocols (e.g., FRET vs. SPR) .

Q. Structural Comparisons :

Compound Structural Variation Reported IC₅₀ (nM)
Target Compound Benzimidazole + sulfonyl12 ± 3
Analog A Oxazole instead of benzimidazole450 ± 50
Analog B Methoxy-substituted phenyl8 ± 2

Molecular Dynamics Simulations : Model binding poses to identify steric clashes or solvation effects .

Q. Q4. What strategies optimize the compound’s pharmacokinetics without compromising activity?

Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclohexane ring to reduce logP .
  • Metabolic Stability : Replace labile sulfonamide with sulfone or carbamate .
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .

Q. Q5. How can in vitro and in vivo data discrepancies be addressed during preclinical development?

Answer: Common issues include poor correlation between enzyme inhibition and cellular efficacy. Solutions:

Permeability Assays : Use Caco-2 cells to assess transport .

Metabolite Profiling : Identify active/inactive metabolites via LC-MS .

Species-Specific Differences : Compare human vs. rodent CYP450 metabolism .

Q. Q6. What computational methods predict off-target interactions for this compound?

Answer:

  • Docking Studies : Screen against kinase libraries (e.g., KLIFS database) to identify unintended targets .
  • Machine Learning : Train models on structural fingerprints (e.g., ECFP4) to predict toxicity .
  • Proteomics : Use affinity purification-MS to map interactomes in complex biological matrices .

Methodological Challenges

Q. Q7. How to design controls for specificity in enzyme inhibition assays?

Answer:

  • Negative Controls : Use structurally similar but inactive analogs (e.g., benzimidazole replaced with benzene) .
  • Positive Controls : Compare to known inhibitors (e.g., staurosporine for kinases) .
  • Orthogonal Assays : Validate hits using thermal shift or ITC .

Q. Q8. What experimental designs mitigate batch-to-batch variability in compound synthesis?

Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using factorial designs .
  • Stability Testing : Store intermediates under inert atmosphere to prevent degradation .

Data Interpretation

Q. Q9. How to interpret conflicting cytotoxicity data between 2D and 3D cell models?

Answer: 3D models often show reduced efficacy due to:

  • Diffusion Barriers : Use spheroids <500 µm diameter .
  • Microenvironment Effects : Include stromal cells in co-culture assays .
  • Hypoxia : Measure HIF-1α levels to correlate with resistance .

Q. Q10. What statistical approaches validate significance in dose-response studies?

Answer:

  • Nonlinear Regression : Fit data to Hill equation for EC₅₀/IC₅₀ .
  • Bootstrap Analysis : Estimate confidence intervals for potency values .
  • ANOVA with Tukey’s Test : Compare multiple compounds at fixed concentrations .

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